rac-(1R,2R)-2-azidocyclohexan-1-ol
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Overview
Description
rac-(1R,2R)-2-azidocyclohexan-1-ol: is a chiral compound with significant interest in organic chemistry due to its unique structural features and reactivity. This compound contains an azido group (-N₃) and a hydroxyl group (-OH) attached to a cyclohexane ring, making it a versatile intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-azidocyclohexan-1-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction of rac-(1R,2R)-2-bromocyclohexan-1-ol with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:
rac-(1R,2R)-2-bromocyclohexan-1-ol+NaN3→this compound+NaBr
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The azido group in rac-(1R,2R)-2-azidocyclohexan-1-ol can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Substitution: The azido group can undergo substitution reactions with various nucleophiles, leading to the formation of different functional groups.
Common Reagents and Conditions:
Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: PCC in dichloromethane (DCM) or Jones reagent (chromic acid in sulfuric acid).
Substitution: Sodium azide (NaN₃) in DMF for azidation reactions.
Major Products:
- Reduction of the azido group yields rac-(1R,2R)-2-aminocyclohexan-1-ol.
- Oxidation of the hydroxyl group yields rac-(1R,2R)-2-azidocyclohexanone.
Scientific Research Applications
Chemistry: rac-(1R,2R)-2-azidocyclohexan-1-ol is used as an intermediate in the synthesis of various chiral compounds and pharmaceuticals
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. The azido group can be used for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.
Industry: In the chemical industry, this compound serves as a building block for the synthesis of polymers, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-azidocyclohexan-1-ol primarily involves its reactivity due to the presence of the azido and hydroxyl groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various chemical and biological applications, including drug development and molecular imaging.
Comparison with Similar Compounds
- rac-(1R,2R)-2-aminocyclohexan-1-ol
- rac-(1R,2R)-2-bromocyclohexan-1-ol
- rac-(1R,2R)-2-ethynylcyclohexan-1-amine
Uniqueness: rac-(1R,2R)-2-azidocyclohexan-1-ol is unique due to the presence of both azido and hydroxyl groups on the cyclohexane ring. This dual functionality allows for diverse chemical transformations and applications, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
10027-78-8 |
---|---|
Molecular Formula |
C6H11N3O |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
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